5-Iodo-1-methyl-3-nitro-1H-pyrazole
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Overview
Description
5-Iodo-1-methyl-3-nitro-1H-pyrazole is a heterocyclic compound with the molecular formula C(_4)H(_4)IN(_3)O(_2) It features a pyrazole ring substituted with iodine, a methyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1-methyl-3-nitro-1H-pyrazole typically involves the following steps:
Iodination: The iodination step involves the reaction of the nitrated product with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the desired position on the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-1-methyl-3-nitro-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different substituents replacing the iodine atom.
Reduction: 5-Amino-1-methyl-3-nitro-1H-pyrazole.
Oxidation: 5-Iodo-1-carboxy-3-nitro-1H-pyrazole.
Scientific Research Applications
5-Iodo-1-methyl-3-nitro-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anti-inflammatory, or anticancer properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can serve as a probe or a precursor in the study of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 5-Iodo-1-methyl-3-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-methyl-3-nitro-1H-pyrazole: Similar structure but with a bromine atom instead of iodine.
5-Chloro-1-methyl-3-nitro-1H-pyrazole: Similar structure but with a chlorine atom instead of iodine.
5-Iodo-1-methyl-3-amino-1H-pyrazole: Similar structure but with an amino group instead of a nitro group.
Uniqueness
5-Iodo-1-methyl-3-nitro-1H-pyrazole is unique due to the presence of both the iodine and nitro groups, which confer distinct reactivity and potential biological activity. The iodine atom can participate in halogen bonding, which is important in drug design, while the nitro group can be involved in redox reactions, making this compound versatile for various applications.
Properties
Molecular Formula |
C4H4IN3O2 |
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Molecular Weight |
253.00 g/mol |
IUPAC Name |
5-iodo-1-methyl-3-nitropyrazole |
InChI |
InChI=1S/C4H4IN3O2/c1-7-3(5)2-4(6-7)8(9)10/h2H,1H3 |
InChI Key |
QIXQQGKNIPWOJT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)[N+](=O)[O-])I |
Origin of Product |
United States |
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